4-Methylumbelliferone-13C4

货号 B565963

CAS 编号:

1569304-40-0

分子量: 180.14

InChI 键: HSHNITRMYYLLCV-IPRLLLDQSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

概述

描述

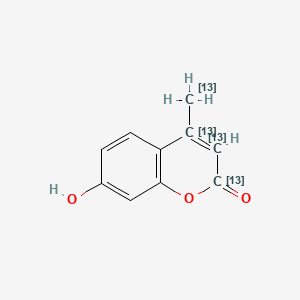

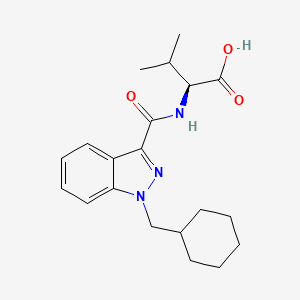

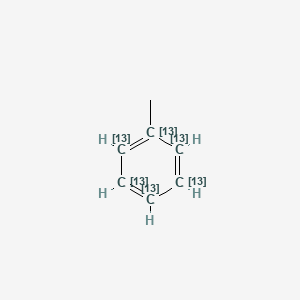

4-Methylumbelliferone-13C4, also known as the labelled analogue of 4-Methylumbelliferone, has a molecular formula of C6 [13C]4H8O3 and a molecular weight of 180.14 . It is primarily used in synthesizing medicinal compounds and as a building block for fluorescent probes .

Synthesis Analysis

4-Methylumbelliferone (4MU) is a well-known hyaluronic acid synthesis inhibitor and an approved drug for the treatment of cholestasis . It decreases inflammation, reduces fibrosis, and lowers body weight, serum cholesterol, and insulin resistance in animal models .Molecular Structure Analysis

The molecular formula of 4-Methylumbelliferone-13C4 is C6 [13C]4H8O3 . It is the labelled analogue of 4-Methylumbelliferone .Chemical Reactions Analysis

4-Methylumbelliferone is primarily used in synthesizing medicinal compounds and as a building block for fluorescent probes . Applications include the synthesis of coumarin triazole derivatives as potential antimicrobial agents .Physical And Chemical Properties Analysis

4-Methylumbelliferone has a molecular weight of 176.2 and a melting point of 190 - 192 °C . It is soluble in methanol (50 mg/ml) with heating and is also reported to be soluble in glacial acetic acid, slightly soluble in ether or chloroform, and practically insoluble in cold water .安全和危害

未来方向

属性

IUPAC Name |

7-hydroxy-4-(113C)methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3/i1+1,4+1,6+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHNITRMYYLLCV-IPRLLLDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C](=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferone-13C4 | |

Synthesis routes and methods I

Procedure details

The procedures used in FIG. 5 could not be applied to 4-MUP for two reasons. First, the background reading obtained from a 1 mM solution was off scale on the Turner model 111. If the concentration was reduced to 0.030 mM then the background reading was comparable to a 1 mM solution of BBTP or ABTP. Since the Km for 4-MUP in this buffer is approximately 30 micromolar then the turnover of 4-MUP is reduced thus lowering the sensitivity of the substrate for AP. It was found that with freshly prepared 30 micromolar solutions of 4-MUP that it gave approximately one half to one third the signal obtained with a 1.0 mM solution of BBTP. Secondly, it was found that basic aqueous solutions of 4-MUP containing magnesium cause the 4-MUP to hydrolyze and form 4-methyl umbelliferone. This results in a significant background increase. This limits the test to having the 4-MUP being reconstituted with buffer usually within 8 hours of use even when this solution is stored at 4° C.

Synthesis routes and methods II

Procedure details

0.1 mole resorcinol and 0.1 mole ethyl acetylacetate in solution in 100 ml concentrated sulphuric acid are maintained at 5° C. for 3 hours. After recyrstallisation of the solid formed from ethanol, there are obtained 12.5 grams 4-methyl-7-hydroxy-coumarin, melting at 185° C.

Yield

77%

Synthesis routes and methods III

Procedure details

An enzymatic reaction was initiated by the following steps under 25° C. condition: adding to a 96-well microplate 50 μl of a 4-MUO buffer solution and 25 μl of distilled water (or an aqueous sample solution) for each well; mixing them; and then adding 25 μl of a lipase buffer solution to each well. After a 30-minute reaction, 100 μl of a 0.1M citric acid buffer (pH4.2) was added to terminate the reaction, and the fluorescence of 4-methylumbelliferone (excitation wavelength: 355 nm, fluorescence wavelength: 460 nm) produced by the reaction was measured with a fluorescence plate reader (Fluoroskan Asent CF from Labsystems, Inc.)

[Compound]

Name

4-MUO buffer solution

Quantity

50 μL

Type

reactant

Reaction Step One

[Compound]

Name

lipase buffer solution

Quantity

25 μL

Type

reactant

Reaction Step Two

Synthesis routes and methods IV

Procedure details

The saliva of each experimental group of Test Example 1 in the present specification was used to examine inhibitory activity against cholera toxin binding. 200 μl of an ethanol solution containing 0.1% ganglioside GM1 (w/v) was added to a 96-well plate for ELISA test. Then, the ganglioside GM1 was adsorbed thereonto by air-drying. The saliva of each experimental group was diluted 10 times with PBS containing 1% bovine serum albumin (BSA) and then reacted for 1 hour by the addition of a biotin-conjugated cholera toxin. 100 μl of the reaction solution was added to the plate for ELISA test, and the plate was left for 30 minutes. Then, the supernatant was removed. The plate for ELISA test was washed several times with PBS containing 0.05% Tween 20. Biotin-binding β-galactosidase was added thereto. The plate for ELISA test was left for a given length of time. Then, the supernatant was removed. The plate for ELISA test was washed several times again with PBS containing 0.05% Tween 20, and the contents in the plate were reacted for 30 minutes by the addition of 4-methylumbelliferyl galactose. Then, 4-methylumbelliferone produced was measured with a fluorophotometer (excitation wavelength: 360 nm, measurement wavelength: 460 nm). Then, an inhibition rate was calculated according to the following formula: Inhibition rate(%)={1−(A/B)}×100, wherein

[Compound]

Name

reaction solution

Quantity

100 μL

Type

reactant

Reaction Step Two

Synthesis routes and methods V

Procedure details

To evaluate the activity of various promoters, GUS fluorescence was assayed by the method of Jefferson (1987). Maturing seeds at 17 DAF were homogenized in GUS extraction buffer (50 mM NaPO4 (pH 7.01, 10 mM 2-mercaptoethanol, 10 mM Na2-EDTA, 0.1% SDS, 0.1% Triton X-100). After centrifugation, 10 μl of the supernatant was mixed with 90 μl assay buffer containing 1 mM 4-methylumbelliferyl-β-D-glucuronide (MUG). After incubating for one hour at 37° C., 900 μl of 0.2 M Na2CO3 was added to the mixture to terminate the reaction. Values obtained using a fluorometer were compared with those obtained from serial dilutions of 4-methylumbelliferone (4MU). The protein amount was determined using a BIORAD Protein Assay kit, with serum albumin as the standard. Three seeds were assayed for each transgenic plant.

[Compound]

Name

NaPO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)

![(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde](/img/structure/B565899.png)

![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)